1-Fluoro-4-methylnaphthalene
Overview
Description
1-Fluoro-4-methylnaphthalene: is an organic compound with the molecular formula C₁₁H₉F It is a derivative of naphthalene, where one hydrogen atom is replaced by a fluorine atom and another by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-methylnaphthalene can be synthesized through several methods. One common approach involves the fluorination of 4-methylnaphthalene using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst like silver fluoride (AgF) . The reaction typically occurs under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective fluorinating agents. For example, hydrogen fluoride (HF) in combination with a suitable catalyst can be employed. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form partially or fully hydrogenated products.
Common Reagents and Conditions:
Substitution: Reagents like or in polar aprotic solvents.
Oxidation: Oxidizing agents such as or .
Reduction: Reducing agents like or .
Major Products:
Substitution: Products depend on the nucleophile used, such as 1-methoxy-4-methylnaphthalene.
Oxidation: 1-Fluoro-4-carboxynaphthalene.
Reduction: 1-Fluoro-4-methyltetralin.
Scientific Research Applications
1-Fluoro-4-methylnaphthalene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to impart specific properties such as increased thermal stability or altered electronic characteristics.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific biological pathways influenced by fluorinated aromatic compounds.
Biological Studies: Utilized in studies exploring the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 1-fluoro-4-methylnaphthalene exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily influenced by the electron-withdrawing nature of the fluorine atom, which affects the electron density of the aromatic ring and the methyl group. This can alter the compound’s reactivity towards electrophiles and nucleophiles.
In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially enhancing binding affinity or altering metabolic stability. The exact molecular targets and pathways involved would depend on the specific biological context being studied.
Comparison with Similar Compounds
1-Fluoronaphthalene: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
4-Methylnaphthalene: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
1-Chloro-4-methylnaphthalene:
Uniqueness: 1-Fluoro-4-methylnaphthalene is unique due to the combined presence of both a fluorine atom and a methyl group on the naphthalene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications where these characteristics are advantageous.
Properties
IUPAC Name |
1-fluoro-4-methylnaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMASSIYHVIVTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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